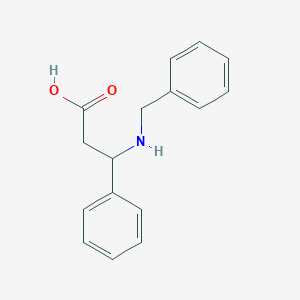

3-(Benzylamino)-3-phenylpropanoic acid

Description

Structure

3D Structure

Propriétés

Numéro CAS |

5678-50-2 |

|---|---|

Formule moléculaire |

C16H17NO2 |

Poids moléculaire |

255.31 g/mol |

Nom IUPAC |

3-(benzylamino)-3-phenylpropanoic acid |

InChI |

InChI=1S/C16H17NO2/c18-16(19)11-15(14-9-5-2-6-10-14)17-12-13-7-3-1-4-8-13/h1-10,15,17H,11-12H2,(H,18,19) |

Clé InChI |

PKMZWIUZNKICFK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNC(CC(=O)O)C2=CC=CC=C2 |

SMILES canonique |

C1=CC=C(C=C1)CNC(CC(=O)O)C2=CC=CC=C2 |

Origine du produit |

United States |

Synthetic Methodologies for 3 Benzylamino 3 Phenylpropanoic Acid and Its Derivatives

Classical Organic Synthetic Approaches

Classical methods for the synthesis of β-amino acids often involve linear sequences or convergent one-pot strategies, providing reliable access to the target compounds.

Multi-step Linear Synthesis Pathways

Multi-step linear syntheses offer a high degree of control over the molecular architecture, allowing for the purification of intermediates at each stage. A common precursor for 3-phenylpropanoic acid derivatives is cinnamic acid, which can be functionalized in a stepwise manner. One plausible, albeit less direct, pathway involves the modification of a pre-existing amino acid. For instance, a protected α-amino acid could undergo an Arndt-Eistert homologation to extend the carbon chain by one methylene (B1212753) unit, thereby forming a β-amino acid. illinois.edu This multi-step process typically involves the conversion of the carboxylic acid to an acyl chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. A subsequent Wolff rearrangement in the presence of a nucleophile (e.g., water, alcohol) yields the homologated acid or ester. While versatile, this method requires the use of hazardous diazomethane. illinois.edu

Another linear approach could begin with 3-phenylpropanoic acid itself. The α-position can be functionalized, for example, through bromination to yield 2-bromo-3-phenylpropanoic acid. Subsequent nucleophilic substitution with an amine, such as benzylamine (B48309), would introduce the amino group at the β-position relative to the eventual carboxyl group, although this specific transformation is not a direct route to the target compound without further steps. A more direct functionalization at the β-position is often challenging and may require more advanced synthetic strategies.

One-Pot Reaction Strategies

A patented one-pot process specifically describes the synthesis of 3-amino-3-phenylpropanoic acid esters. google.com In this procedure, benzaldehyde (B42025), malonic acid, and ammonium (B1175870) acetate (B1210297) are reacted in an alcohol solvent (e.g., methanol (B129727), ethanol). After the initial reaction, an esterifying agent such as thionyl chloride is added directly to the reaction mixture to produce the corresponding ester in good yield. google.com This method is advantageous for its operational simplicity and efficiency. google.com To obtain the target 3-(benzylamino)-3-phenylpropanoic acid, a subsequent N-benzylation step would be required.

Mannich Reaction Applications in β-Amino Acid Synthesis

The Mannich reaction is a three-component condensation reaction that forms a C-C bond and is fundamental to the synthesis of β-amino carbonyl compounds, which are direct precursors to β-amino acids. organic-chemistry.org The classical Mannich reaction involves an aldehyde, a primary or secondary amine, and a compound with an active hydrogen, such as a ketone or an ester.

The Rodionov reaction, mentioned previously, is essentially a variation of the Mannich reaction where malonic acid serves as the active hydrogen component and ammonia (B1221849) is the amine. scribd.com The reaction of benzaldehyde, benzylamine, and malonic acid could, in principle, lead to this compound after decarboxylation. The reaction mechanism involves the in situ formation of an imine from benzaldehyde and benzylamine, which then acts as an electrophile for the enolate of malonic acid.

Three-component Mannich-type reactions have been developed using various catalysts to improve yields and reaction conditions. For example, task-specific ionic liquids have been shown to catalyze the reaction between aromatic aldehydes, aromatic amines, and ketones at room temperature, yielding β-amino carbonyl compounds. umsl.edu

Hydroamination Reactions for β-Amino Acid Derivatives

Hydroamination, the addition of an N-H bond across a C-C double or triple bond, is a highly atom-economical method for synthesizing amines. The application of this reaction to α,β-unsaturated carboxylic acids or esters, such as cinnamic acid and its derivatives, provides a direct route to β-amino acids.

Recent advancements have demonstrated the copper-catalyzed enantioselective hydroamination of cinnamic acid derivatives. nih.gov In one study, a copper hydride catalyst, in the presence of a specific chiral ligand, was used to achieve a reversal of the typical regioselectivity of hydrocupration. nih.gov This allowed for the delivery of copper to the β-position of the cinnamate. The resulting organocopper intermediate then reacts with an electrophilic aminating reagent to yield the β-amino acid derivative with high enantioselectivity. nih.gov Notably, unprotected cinnamic acid can also be a substrate in a one-pot, three-step sequence involving in situ silylation of the carboxylic acid, hydroamination, and hydrolysis. nih.gov Biocatalytic hydroamination using enzymes like phenylalanine ammonia-lyases (PALs) also represents a promising green chemistry approach for the synthesis of β-amino acids from cinnamic acid derivatives. researchgate.net

Asymmetric and Stereoselective Synthesis

Controlling the stereochemistry during the synthesis of β-amino acids is crucial, as the biological activity of the final products often depends on a specific enantiomer. Asymmetric synthesis methodologies, particularly those employing chiral auxiliaries, are powerful tools for achieving high levels of stereocontrol.

Chiral Auxiliary-Mediated Methodologies

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary can be cleaved and ideally recovered for reuse. Evans oxazolidinones and pseudoephedrine are two of the most well-established and reliable chiral auxiliaries in asymmetric synthesis. wikipedia.orgnih.govcaltech.edu

A detailed procedure for the asymmetric synthesis of a protected β-amino acid derivative using an Evans-type oxazolidinone auxiliary has been published in Organic Syntheses. orgsyn.org This method involves a diastereoselective Mannich-type reaction of a titanium enolate of an N-acyloxazolidinone. The key steps are:

Acylation: The chiral oxazolidinone is acylated with 3-phenylpropanoyl chloride to attach the substrate to the auxiliary.

Enolate Formation: The N-acyloxazolidinone is treated with a Lewis acid (TiCl₄) and a base (triethylamine) to form a chiral titanium enolate.

Mannich Reaction: The enolate reacts with an electrophilic aminating agent, generated in situ, to form the C-N bond at the β-position with high diastereoselectivity. The reported diastereoselectivity for this step is 9:1. orgsyn.org

Auxiliary Cleavage: The chiral auxiliary is removed under mild conditions, such as hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide, to yield the enantiomerically enriched β-amino acid. orgsyn.org

The high degree of stereocontrol is attributed to the rigid, chelated transition state, where the bulky substituent on the oxazolidinone effectively shields one face of the enolate, directing the electrophile to the opposite face.

Pseudoephedrine is another effective chiral auxiliary for asymmetric synthesis. caltech.eduharvard.edu Amides derived from pseudoephedrine can be deprotonated to form chiral enolates that undergo highly diastereoselective alkylations. caltech.edu While not a direct Mannich reaction, this methodology can be adapted for the synthesis of β-amino acids. For example, an N-acetylpseudoephedrine amide could be deprotonated and reacted with a suitable electrophile to introduce the desired side chain. A subsequent Hofmann or Curtius rearrangement could then convert the acetyl group into an amino group, forming a β-amino acid derivative. The stereoselectivity in pseudoephedrine-mediated reactions is generally high due to the formation of a rigid lithium chelate that blocks one face of the enolate. nih.gov

Table 1: Comparison of Chiral Auxiliaries in Asymmetric Synthesis of β-Amino Acid Derivatives

| Chiral Auxiliary | Key Reaction Type | Reported Diastereoselectivity | Advantages | Disadvantages |

| Evans Oxazolidinone | Mannich-type reaction of a titanium enolate | 9:1 orgsyn.org | High diastereoselectivity, well-established methodology, predictable stereochemical outcome. | Requires stoichiometric amounts of the auxiliary and strong reagents for enolate formation. |

| Pseudoephedrine | Diastereoselective alkylation of enolates | Generally high, often >95:5 for alkylations caltech.edu | Inexpensive, both enantiomers are available, cleavage products are often easily separated. | Can be subject to regulatory restrictions, multi-step process to form the β-amino acid. |

Catalytic Asymmetric Hydrogenation of Enamines

Catalytic asymmetric hydrogenation of enamines represents one of the most direct and atom-economical methods for the synthesis of chiral β-amino acids. This approach typically involves the use of transition metal complexes with chiral ligands to stereoselectively reduce the C=C bond of a β-enamine ester or amide precursor. Rhodium complexes, in particular, have demonstrated exceptional efficiency and enantioselectivity in these transformations.

A significant advancement in this area is the direct asymmetric hydrogenation of unprotected β-enamino esters. Research has shown that rhodium complexes incorporating Josiphos-type ligands can effectively catalyze this reaction, obviating the need for protection and deprotection steps. acs.orgnih.gov This method provides direct access to β-amino esters in high yields and excellent enantiomeric excesses (ee). acs.orgnih.gov For instance, the hydrogenation of various β-aryl-β-enamino esters using a Rh(COD)₂BF₄ precursor and a Josiphos-family ligand under hydrogen pressure yields the corresponding β-amino esters with enantioselectivities often exceeding 95% ee. acs.org

Similarly, rhodium complexes with other chiral diphosphine ligands, such as those from the SDP family, are highly effective for the asymmetric hydrogenation of β-branched enamides. rsc.org These reactions typically proceed in quantitative yields and with high enantioselectivities, providing a reliable route to β-stereogenic amines and their corresponding acid derivatives. rsc.org

| Substrate (β-Aryl Group) | Catalyst/Ligand | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Phenyl | [Rh(COD)₂]BF₄ / Josiphos-type ligand | MeOH | >99 | 96 | acs.org |

| 4-Methoxyphenyl | [Rh(COD)₂]BF₄ / Josiphos-type ligand | MeOH | >99 | 97 | acs.org |

| 4-Chlorophenyl | [Rh(COD)₂]BF₄ / Josiphos-type ligand | MeOH | >99 | 95 | acs.org |

Asymmetric Conjugate Addition Reactions

Asymmetric conjugate addition, particularly the aza-Michael reaction, is a powerful C-N bond-forming strategy for the synthesis of chiral β-amino acids. rsc.org This method involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, with stereocontrol induced by a chiral catalyst. Organocatalysis has emerged as a highly effective approach for this transformation, avoiding the use of transition metals.

Chiral thiourea-based organocatalysts, often used in combination with a co-catalyst like a boronic acid, have been developed for the direct aza-Michael addition of amine nucleophiles to α,β-unsaturated carboxylic acids. kyoto-u.ac.jp This strategy is advantageous as it works directly on the free acid, eliminating the need for esterification and subsequent hydrolysis. The catalyst activates the carboxylic acid and facilitates the stereoselective addition of the amine. For instance, the reaction of cinnamic acid with O-benzylhydroxylamine in the presence of a chiral thiourea-boronic acid catalyst can furnish the precursor to 3-amino-3-phenylpropanoic acid with good yield and enantioselectivity. kyoto-u.ac.jp

The choice of catalyst, solvent, and additives is crucial for achieving high stereocontrol. The bifunctional nature of thiourea (B124793) catalysts, capable of activating both the nucleophile and the electrophile through hydrogen bonding, is key to their success in these reactions. kyoto-u.ac.jp

Phase-Transfer Catalysis in Stereoselective Alkylation

Phase-transfer catalysis (PTC) provides a practical and efficient method for the asymmetric synthesis of amino acids. The strategy commonly involves the alkylation of a glycine-derived Schiff base enolate under biphasic conditions (e.g., solid-liquid or liquid-liquid), where a chiral phase-transfer catalyst shuttles the enolate into the organic phase for reaction with an alkyl halide.

Cinchona alkaloid-derived quaternary ammonium salts are the most widely used and successful chiral PTCs for this purpose. nih.govorganic-chemistry.orgorganic-chemistry.org Specifically, the benzylation of N-(diphenylmethylene)glycine tert-butyl ester using a benzyl (B1604629) halide in a toluene/aqueous KOH system, catalyzed by a cinchonine-derived ammonium salt, can produce the desired β-branched α-amino acid precursor with very high enantioselectivity (often >95% ee). organic-chemistry.orgthieme-connect.com The structure of the catalyst, particularly the substituents on the quaternary nitrogen and the C9 position of the alkaloid, is critical for inducing high stereoselectivity. organic-chemistry.orgorganic-chemistry.org

This method is highly practical due to its operational simplicity, mild reaction conditions, and the commercial availability of the catalysts. It allows for the synthesis of a wide variety of unnatural α-amino acids, which can be further elaborated to β-amino acids. organic-chemistry.org

| Substrate | Alkylating Agent | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| N-(diphenylmethylene)glycine tert-butyl ester | Benzyl bromide | N-Benzimidazolemethyl cinchonine (B1669041) salt | 92 | 99 | organic-chemistry.org |

| N-(diphenylmethylene)glycine tert-butyl ester | Benzyl bromide | Y-shaped Trimeric Maruoka Catalyst | 99 | 96 | thieme-connect.com |

Nitrene Insertion Strategies

The direct functionalization of C-H bonds via nitrene insertion is a powerful and increasingly popular strategy for synthesizing nitrogen-containing molecules, including β-amino acids. illinois.edu This approach involves the generation of a highly reactive metal-nitrene intermediate, which then inserts into a C(sp³)-H bond to form a new C-N bond. Rhodium and ruthenium catalysts are particularly effective in controlling the reactivity and selectivity of this process. rsc.orgresearchgate.net

For the synthesis of β-amino acid precursors, an intramolecular C-H amination strategy is often employed. A substrate containing a nitrene precursor (e.g., a carbamate (B1207046) or sulfamate) is treated with a chiral catalyst, leading to a ring-closing C-H insertion to form a cyclic product, such as an oxazolidinone. researchgate.net These cyclic carbamates can then be readily hydrolyzed to afford the corresponding chiral β-amino alcohols, which are direct precursors to β-amino acids. Chiral-at-metal ruthenium complexes have shown exceptional activity and stereocontrol, providing cyclic carbamates in high yields and with enantiomeric excesses up to 99%. researchgate.net The reaction is applicable to the amination of benzylic C-H bonds, which is directly relevant to the synthesis of derivatives of 3-amino-3-phenylpropanoic acid. researchgate.net

More recent developments have explored using copper catalysts to control the chemoselectivity of nitrene insertion, for example, favoring amination of aromatic C(sp²)-H bonds over aliphatic C(sp³)-H bonds when both are present. rsc.orgrsc.org

Palladium-Catalyzed C-H Functionalization for β-Amino Acids

Palladium-catalyzed C-H functionalization has revolutionized the synthesis of complex molecules by allowing for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. rsc.org For the synthesis of β-functionalized amino acids, this strategy typically relies on a directing group to position the palladium catalyst in proximity to the target β-C(sp³)-H bond. rsc.orgacs.org

A common approach involves attaching a directing group, such as an 8-aminoquinoline (B160924) (AQ) amide, to the carboxyl group of an amino acid precursor. acs.org This bidentate ligand directs the palladium catalyst to selectively activate a β-methylene C-H bond, forming a five-membered palladacycle intermediate. This intermediate can then react with various coupling partners, such as aryl iodides, to form β-arylated amino acid derivatives. This method has been successfully applied to the arylation of simple aliphatic amino acids like alanine (B10760859), providing a route to compounds like β-phenylalanine.

Recent advances have focused on using simpler, more practical, or even transient directing groups. acs.orgnih.gov There are also reports of using the innate carboxylic acid functionality of the amino acid itself to direct the β-C-H arylation, enabled by the use of specific pyridine-type ligands. nih.gov These developments enhance the practicality and step-economy of synthesizing unnatural β-amino acids. nih.gov

| Substrate Precursor | Directing Group | Coupling Partner | Product Type | Reference |

|---|---|---|---|---|

| Alanine Derivative | 8-Aminoquinoline (AQ) | Aryl Iodide | β-Arylated Alanine | acs.org |

| Aliphatic Acid | N-Methoxyamide | Aryl Iodide | β-Arylated Carboxylic Acid | acs.org |

| α-Amino Acid | Innate Carboxylic Acid | Aryl Iodide | β-Arylated α-Amino Acid | nih.gov |

Biocatalytic and Green Chemistry Syntheses

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis. Enzymes operate under mild conditions, often in aqueous media, and exhibit exquisite chemo-, regio-, and stereoselectivity, making them ideal for the synthesis of enantiomerically pure compounds like β-amino acids.

Enzymatic Resolution of Racemic Mixtures

Kinetic resolution is a widely used biocatalytic strategy to separate enantiomers from a racemic mixture. This method relies on an enzyme that selectively catalyzes the transformation of one enantiomer, leaving the other unreacted. For β-amino acids, lipases are commonly employed to resolve racemic esters via enantioselective hydrolysis or acylation. mdpi.comnih.gov

For example, the resolution of racemic ethyl 3-amino-3-arylpropanoates can be achieved with high efficiency using lipase (B570770) PSIM from Burkholderia cepacia. mdpi.com In a typical procedure, the racemic ester is subjected to hydrolysis in the presence of the lipase. The enzyme selectively hydrolyzes one enantiomer (e.g., the (S)-ester) to the corresponding carboxylic acid, while the other enantiomer (e.g., the (R)-ester) remains unchanged. Both the product acid and the unreacted ester can be isolated with very high enantiomeric purity (≥99% ee). mdpi.com

The efficiency of the resolution is often quantified by the enantiomeric ratio (E-value), with values greater than 200 indicating excellent selectivity. mdpi.com The choice of enzyme, solvent (often an organic solvent like isopropyl ether with a small amount of water), and temperature are critical parameters that must be optimized to achieve high selectivity and conversion. mdpi.com This method provides a practical route to both enantiomers of the target β-amino acid. mdpi.comnih.gov

| Substrate | Enzyme | Reaction | Product 1 (ee, %) | Product 2 (ee, %) | Reference |

|---|---|---|---|---|---|

| (±)-Ethyl 3-amino-3-(4-fluorophenyl)propanoate | Lipase PSIM (Burkholderia cepacia) | Hydrolysis | (R)-Ester (>99) | (S)-Acid (>99) | mdpi.com |

| (±)-Ethyl 3-amino-3-(4-chlorophenyl)propanoate | Lipase PSIM (Burkholderia cepacia) | Hydrolysis | (R)-Ester (>99) | (S)-Acid (>99) | mdpi.com |

| (±)-D,L-Homophenylalanine esters | Pseudomonas lipase | Hydrolysis | D-Ester | L-Acid | nih.gov |

Microbial Fermentation Routes

Currently, there is limited specific information available in the scientific literature detailing the direct production of this compound through microbial fermentation. Industrial efforts in fermentation typically focus on commodity chemicals or more common amino acids. However, engineered microbial systems are increasingly being developed for the production of a wide array of chemical compounds. In principle, a de novo or precursor-fed fermentation route could be designed by introducing a heterologous biosynthetic pathway into a suitable microbial host like Escherichia coli. Such a pathway might involve enzymes like aminomutases and transaminases capable of converting a central metabolite or a supplied precursor into the target β-amino acid.

An example of a related biocatalytic process using whole-cell systems involves the use of E. coli catalysts co-expressing enzymes for the synthesis of various phenylpropionic acids from simple phenols, pyruvate, and ammonia. nih.gov This modular approach allows for the production of (S)-α-amino acids, α-keto acids, (R)-α-amino acids, and (R)-β-amino acids with good conversion rates (68-99%) and high enantioselectivity (>98%). nih.gov While not directly producing this compound, this methodology demonstrates the potential of engineered microbial cells in synthesizing complex amino acid derivatives.

Chemoenzymatic Hybrid Approaches

Chemoenzymatic synthesis, which combines enzymatic reactions with traditional chemical steps, offers a powerful strategy for producing complex molecules like this compound and its derivatives with high selectivity and efficiency. rjeid.com These approaches often utilize the stereoselectivity of enzymes to create chiral intermediates that are then further modified chemically.

One of the key enzyme families used in the synthesis of β-amino acids are ammonia lyases and aminomutases. nih.gov Phenylalanine ammonia lyase (PAL) catalyzes the reversible addition of ammonia to trans-cinnamic acid to form L-phenylalanine. nih.govwikipedia.org Phenylalanine aminomutase (PAM) can then catalyze the conversion of L-phenylalanine into its β-amino acid counterpart, β-phenylalanine, via cinnamic acid as an intermediate. nih.gov By engineering these enzymes, it is possible to expand their substrate scope to produce a variety of unnatural α- and β-amino acids. researchgate.netnih.gov For instance, engineered PAL variants have been successfully used for the direct asymmetric synthesis of β-branched aromatic α-amino acids. nih.gov

Another significant chemoenzymatic strategy is dynamic kinetic resolution (DKR). nih.govchemrxiv.org This process can convert a racemic mixture of a starting material entirely into a single enantiomer of the product. DKR typically involves a biocatalyst for the stereoselective reaction and a method for in situ racemization of the unreacted enantiomer. Transaminases are often employed in DKR processes to produce chiral amines and amino acids. chemrxiv.org For example, a transaminase-based DKR has been developed for preparing β-branched aromatic α-amino acids with high diastereo- and enantioselectivity. nih.gov

A chemoenzymatic approach could be envisioned for this compound where a precursor molecule is first synthesized chemically, followed by an enzymatic step to introduce the desired stereochemistry. For example, a racemic precursor could be resolved using a lipase or a protease, or an enzymatic reaction could be used to introduce the amino group stereoselectively. A subsequent chemical step, such as N-benzylation, would then yield the final product.

The table below summarizes some enzymatic approaches relevant to the synthesis of β-amino acids, which could be adapted for the synthesis of this compound.

| Enzyme/Method | Precursor(s) | Product(s) | Key Findings |

| Phenylalanine Aminomutase (PAM) | L-phenylalanine | β-Phenylalanine | Catalyzes the interconversion of α-amino acids to β-amino acids. nih.gov |

| Engineered Phenylalanine Ammonia Lyases (PALs) | β-Methyl cinnamic acid | β-Branched aromatic α-amino acids | PAL variants were designed to accept new substrates, achieving high diastereoselectivity and enantioselectivity. nih.gov |

| Transaminase-based Dynamic Kinetic Resolution | α-Keto acids | β-Branched aromatic amino acids | A thermophilic enzyme enabled a DKR process with high diastereo- and enantioselectivity. nih.govchemrxiv.org |

| Whole-cell E. coli catalyst | Phenols, pyruvate, ammonia | Diverse phenylpropionic acids (including β-amino acids) | A modular biocatalytic cascade achieved good conversion (68-99%) and high enantioselectivities (>98%). nih.gov |

Stereochemical Aspects and Chiral Control in 3 Benzylamino 3 Phenylpropanoic Acid Chemistry

Enantioselective and Diastereoselective Control in Synthesis

The synthesis of 3-(benzylamino)-3-phenylpropanoic acid with a defined stereochemistry is a significant challenge that requires precise control over the formation of its chiral centers. Both enantioselective and diastereoselective strategies are employed to achieve high stereochemical purity.

Enantioselective Synthesis:

Enantioselective approaches aim to produce a single enantiomer of the target molecule. This is often achieved through the use of chiral catalysts or auxiliaries that create a chiral environment, favoring the formation of one enantiomer over the other. While specific examples for the enantioselective synthesis of this compound are not extensively detailed in the literature, general methods for the synthesis of chiral β-amino acids are applicable. These include:

Catalytic Asymmetric Hydrogenation: The hydrogenation of a prochiral enamine precursor using a chiral metal catalyst (e.g., rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands) can lead to the formation of one enantiomer in high enantiomeric excess (ee).

Enzymatic Resolutions: Enzymes, particularly lipases, can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. For instance, a racemic ester of this compound could be subjected to enzymatic hydrolysis, where the enzyme preferentially hydrolyzes one enantiomer, leaving the other unreacted. A review of recent advances in the synthesis of β-phenylalanine derivatives highlights the use of lipases in the kinetic resolution of racemic precursors to afford enantiopure β-amino acids. nih.gov

Diastereoselective Synthesis:

Diastereoselective methods are employed when a molecule has multiple stereocenters, and the goal is to control the relative configuration between them. A common strategy involves the use of chiral auxiliaries, which are chiral molecules temporarily attached to the substrate to direct the stereochemical outcome of a reaction.

A well-established method for the diastereoselective synthesis of β-amino acid derivatives is the Mannich-type reaction of a metal enolate with an imine. For example, the reaction of a titanium enolate of an N-acylated oxazolidinone (a chiral auxiliary) with an appropriate imine can proceed with high diastereoselectivity. orgsyn.org While this specific example details the synthesis of a related β-amino acid, the principle can be extended to the synthesis of this compound. The diastereoselectivity arises from the steric hindrance imposed by the chiral auxiliary, which directs the incoming electrophile to one face of the enolate. After the reaction, the chiral auxiliary can be cleaved to yield the desired β-amino acid derivative.

| Method | Stereochemical Control | Key Reagents/Conditions | Typical Outcome |

| Catalytic Asymmetric Hydrogenation | Enantioselective | Chiral Rh or Ru catalysts, H₂ | High enantiomeric excess (ee) |

| Enzymatic Kinetic Resolution | Enantioselective | Lipases (e.g., Candida antarctica lipase) | Separation of enantiomers |

| Chiral Auxiliary-Mediated Synthesis | Diastereoselective | Evans oxazolidinones, Lewis acids | High diastereomeric ratio (dr) |

Influence of Stereochemistry on Molecular Recognition

The three-dimensional structure of this compound is critical for its interaction with other chiral molecules, a process known as molecular recognition. The specific arrangement of the phenyl, benzylamino, and carboxylic acid groups determines how the molecule fits into the binding site of a receptor or the active site of an enzyme.

While direct studies on the molecular recognition of this compound are limited, the principles can be understood by examining its parent amino acid, phenylalanine. The enantiomers of phenylalanine exhibit different biological activities due to their distinct interactions with chiral biological macromolecules. For instance, L-phenylalanine is an essential amino acid incorporated into proteins, while D-phenylalanine has different physiological effects.

The separation of enantiomers of related compounds has been achieved using chiral stationary phases in high-performance liquid chromatography (HPLC), which relies on the differential interaction of the enantiomers with a chiral selector. nih.gov This underscores the importance of stereochemistry in molecular recognition.

Stereoinversion Processes and Their Synthetic Utility

Another potential route for stereoinversion could involve an SN2 reaction at one of the chiral centers, although this can be difficult to achieve without affecting other parts of the molecule. The specific conditions required for such a transformation would need to be carefully optimized.

Role of Chiral Building Blocks in Complex Molecule Construction

Enantiomerically pure this compound can serve as a valuable chiral building block, or synthon, in the synthesis of more complex and biologically active molecules, particularly peptides and peptidomimetics.

The incorporation of β-amino acids into peptide chains can lead to the formation of peptides with novel secondary structures and increased stability towards enzymatic degradation. The benzyl (B1604629) group on the nitrogen atom of this compound can also impart specific conformational constraints and lipophilicity to the resulting peptide. The use of amino acid derivatives with protecting groups on the amino and carboxyl functions is a cornerstone of peptide synthesis. peptide.comnih.govnewdrugapprovals.orgchemrxiv.orgchempep.com

Derivatization and Analog Synthesis of 3 Benzylamino 3 Phenylpropanoic Acid

N-Substitution and Amidation Reactions

The nitrogen atom of the benzylamino group and the carboxylic acid function are primary targets for derivatization, enabling the synthesis of a variety of amides and N-substituted analogs.

N-Acylation: The secondary amine of 3-(benzylamino)-3-phenylpropanoic acid can be acylated to form N-acyl derivatives. This reaction is typically achieved by treating the amino acid with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a base to neutralize the hydrogen halide byproduct. For instance, reaction with acetyl chloride would yield N-acetyl-3-(benzylamino)-3-phenylpropanoic acid. These N-acyl derivatives are valuable for modifying the electronic and steric properties of the amino group, which can influence biological activity and conformational preferences.

Amidation of the Carboxylic Acid: The carboxylic acid moiety can be readily converted to a wide array of amides through coupling reactions with primary or secondary amines. Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization, are effective for this transformation. For example, the reaction of this compound with benzylamine (B48309) using a suitable coupling agent would produce the corresponding N-benzyl amide.

Direct amidation of carboxylic acids with amines can also be achieved using catalysts such as boric acid or titanium(IV) chloride. These methods offer an alternative to traditional coupling reagents, often with milder reaction conditions. For instance, the direct amidation of 3-phenylpropionic acid with various amines has been successfully demonstrated using catalysts like ZrCl₄ and NiCl₂. rsc.orgresearchgate.net These catalytic approaches are highly relevant for the amidation of this compound.

A variety of amines can be employed in these reactions, leading to a diverse set of amide derivatives. The table below illustrates some potential amide derivatives that could be synthesized from this compound.

| Amine Reactant | Potential Amide Product |

| Benzylamine | N-benzyl-3-(benzylamino)-3-phenylpropanamide |

| Morpholine | (3-(benzylamino)-3-phenylpropanoyl)morpholine |

| Aniline | 3-(benzylamino)-N,3-diphenylpropanamide |

| Glycine methyl ester | Methyl 2-(3-(benzylamino)-3-phenylpropanamido)acetate |

Esterification and Carboxylic Acid Modifications

The carboxylic acid group is a versatile handle for the synthesis of esters and other derivatives, which can serve as protecting groups or modulate the pharmacokinetic properties of the molecule.

Esterification: Esters of this compound can be synthesized through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. rsc.org For example, refluxing this compound in methanol (B129727) with a catalytic amount of sulfuric acid would yield the methyl ester. A patent for a one-pot synthesis of 3-amino-3-phenylpropionic acid esters has been described, which could be adapted for the title compound. google.com

Alternatively, esterification can be achieved under milder conditions by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an alcohol. Copper(I)-catalyzed esterification of alkynoic acids with benzyl (B1604629) halides has also been reported as an effective method for preparing benzyl esters. researchgate.net

The following table presents a selection of potential ester derivatives.

| Alcohol Reactant | Potential Ester Product |

| Methanol | Methyl 3-(benzylamino)-3-phenylpropanoate |

| Ethanol | Ethyl 3-(benzylamino)-3-phenylpropanoate |

| Benzyl alcohol | Benzyl 3-(benzylamino)-3-phenylpropanoate |

| tert-Butanol | tert-Butyl 3-(benzylamino)-3-phenylpropanoate |

Other Carboxylic Acid Modifications: Beyond esterification, the carboxylic acid can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This transformation opens up further avenues for derivatization at this position.

Side-Chain Functionalization and Structural Diversification

Modification of the phenyl rings of this compound provides a powerful strategy for structural diversification and for probing structure-activity relationships.

Electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups onto the phenyl rings. For example, nitration followed by reduction can introduce an amino group, which can then be further functionalized. Halogenation, such as bromination or chlorination, can also be readily achieved. These functionalized phenyl groups can then participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon bonds and build more complex molecular architectures.

The specific substitution pattern will depend on the directing effects of the existing substituents on the phenyl rings. The development of methods for the β-C–H arylation of α-amino acids using a directing group strategy could potentially be adapted for the functionalization of the carbon backbone of this compound.

Scaffold-Based Design of Novel Compounds

The rigid, yet conformationally defined, backbone of β-amino acids like this compound makes them attractive scaffolds for the design of novel bioactive molecules. mdpi.com By attaching different functional groups to the amino, carboxyl, and side-chain positions, a library of compounds with diverse spatial arrangements of pharmacophoric features can be generated.

This scaffold-based approach is particularly valuable in medicinal chemistry for the development of receptor agonists, antagonists, and enzyme inhibitors. The defined stereochemistry of the β-amino acid backbone allows for the precise positioning of substituents to optimize interactions with a biological target. For example, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and investigated as potential antimicrobial agents. mdpi.com

Synthesis of Hybrid β-Amino Acid Peptidomimetics

The incorporation of β-amino acids into peptide sequences is a well-established strategy for the creation of peptidomimetics with enhanced properties. nih.govlongdom.org Peptides containing β-amino acids often exhibit increased resistance to enzymatic degradation by proteases, leading to longer in vivo half-lives.

This compound can be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies. The amino group can be protected with a suitable protecting group, such as a fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) group, to allow for stepwise elongation of the peptide chain. The carboxylic acid is activated using standard coupling reagents to form a peptide bond with the amino group of the next amino acid in the sequence.

The presence of the β-amino acid can induce unique secondary structures, such as helices and turns, that are not accessible to peptides composed solely of α-amino acids. This allows for the design of peptidomimetics with novel three-dimensional shapes and potentially new biological activities. The design of such hybrid peptides often involves computational modeling to predict the conformational preferences of the resulting molecules.

Conformational Analysis and Molecular Dynamics of 3 Benzylamino 3 Phenylpropanoic Acid Derivatives

Spectroscopic Probes for Solution Conformations

Spectroscopic techniques are invaluable for studying the dynamic conformations of molecules in solution, which often reflects their state in a biological environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structures of molecules in solution. duke.edu By analyzing various NMR parameters, such as chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), detailed information about the spatial arrangement of atoms can be obtained. ias.ac.innih.gov

Table 1: Representative NMR Parameters Used in Conformational Analysis

| NMR Parameter | Information Provided |

| Chemical Shift (δ) | Electronic environment of the nucleus. |

| Coupling Constant (J) | Dihedral angles between adjacent protons. |

| Nuclear Overhauser Effect (NOE) | Through-space proximity of nuclei (< 5 Å). |

| Temperature Coefficient | Involvement of amide protons in hydrogen bonding. |

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light. americanpeptidesociety.org This technique is particularly sensitive to the chiral environment of chromophores, such as the amide bonds in peptides and proteins. creative-proteomics.com Consequently, CD spectroscopy is widely used to analyze the secondary structure of peptides, including those containing β-amino acids. americanpeptidesociety.orgcreative-proteomics.com

Different secondary structures, such as α-helices, β-sheets, and random coils, give rise to characteristic CD spectra. americanpeptidesociety.org For example, α-helices typically show strong negative bands around 222 nm and 208 nm and a positive band around 192 nm. americanpeptidesociety.org β-Sheets exhibit a negative band near 217 nm and a positive band around 195 nm. americanpeptidesociety.org By analyzing the CD spectrum of a peptide, researchers can estimate the percentage of each type of secondary structure present. nih.gov This information is crucial for understanding how β-amino acid derivatives fold and self-assemble into larger structures. researchgate.netspringernature.com

Table 2: Characteristic CD Spectral Features for Peptide Secondary Structures

| Secondary Structure | Wavelength of Negative Maxima (nm) | Wavelength of Positive Maxima (nm) |

| α-Helix | ~222, ~208 | ~192 |

| β-Sheet | ~217 | ~195 |

| Random Coil | ~195 | - |

Solid-State Conformational Studies

While solution-state studies provide insights into the dynamic nature of molecules, solid-state analysis reveals their preferred conformation in a crystalline environment.

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule at atomic resolution. By diffracting X-rays through a single crystal of a compound, a detailed electron density map can be generated, from which the positions of all atoms can be determined.

For derivatives of 3-(benzylamino)-3-phenylpropanoic acid, X-ray crystallography can provide unambiguous information about bond lengths, bond angles, and torsion angles in the solid state. This data is invaluable for understanding the intrinsic conformational preferences of the molecule, free from the influence of solvent. For instance, a study on 2-(3-benzoylthioureido)-3-phenylpropanoic acid revealed a specific cis-trans conformation adopted by the molecule in the crystal lattice, stabilized by intramolecular hydrogen bonds. researchgate.net Such detailed structural information is crucial for validating and refining theoretical models of molecular conformation.

Theoretical Studies on Conformational Preferences

Computational methods provide a powerful complement to experimental techniques, allowing for the exploration of the conformational landscape and the calculation of the relative energies of different conformers.

Density Functional Theory (DFT) and ab initio methods are quantum mechanical calculations used to predict the electronic structure and energy of molecules. nih.gov These methods can be used to perform a conformational search, systematically exploring different possible spatial arrangements of a molecule and calculating their corresponding energies. researchgate.net The results of these calculations can identify the lowest energy (most stable) conformations and the energy barriers between them. researchgate.netfrontiersin.org

For this compound derivatives, DFT calculations can be used to predict the preferred backbone torsion angles and the orientation of the phenyl and benzyl (B1604629) side chains. academie-sciences.fr By modeling the effects of different solvents, these calculations can also provide insights into how the conformational preferences might change in different environments. academie-sciences.frnih.gov The accuracy of these theoretical predictions can be validated by comparing the calculated parameters, such as NMR chemical shifts, with experimental data. academie-sciences.frmdpi.com These computational studies are essential for understanding the factors that govern the conformational behavior of these molecules and for designing new derivatives with desired structural properties. mdpi.com

Intramolecular Hydrogen Bonding and Conformational Stability

Intramolecular hydrogen bonding is a critical non-covalent interaction that can significantly influence the conformational preferences of a molecule by stabilizing specific folded structures. In the case of this compound and its derivatives, several potential intramolecular hydrogen bonds can be envisaged, primarily involving the carboxylic acid group and the benzylamino moiety.

The stability conferred by an intramolecular hydrogen bond is dependent on the geometry of the resulting ring-like structure, including the distance and angle between the hydrogen donor and acceptor atoms. Theoretical studies on related β-amino acids and polyamides have demonstrated that alkyl substitutions can modulate the population of intramolecularly hydrogen-bonded conformations. nih.gov For instance, substitutions can entropically favor certain folded states. nih.gov

Computational methods, such as Density Functional Theory (DFT), are instrumental in elucidating the nature and strength of these hydrogen bonds. Calculations at levels like B3LYP/6-311+G(2d,p) have been effectively used to analyze the conformers of molecules with similar functional groups. mdpi.com The relative energies of different conformers, both with and without intramolecular hydrogen bonds, can be calculated to determine the most stable structures.

Table 1: Theoretical Parameters for Assessing Intramolecular Hydrogen Bonds

| Parameter | Description | Typical Computational Method |

| Bond Distance (H···A) | The distance between the hydrogen atom and the acceptor atom. Shorter distances generally indicate stronger bonds. | Geometry Optimization (e.g., DFT) |

| Bond Angle (D–H···A) | The angle formed by the donor atom, the hydrogen atom, and the acceptor atom. Angles closer to 180° are indicative of stronger, more linear hydrogen bonds. | Geometry Optimization (e.g., DFT) |

| Vibrational Frequency Shift | The stretching frequency of the D-H bond is red-shifted (lowered) upon hydrogen bond formation. The magnitude of the shift correlates with bond strength. | Vibrational Frequency Analysis |

| Electron Density at BCP | The value of electron density (ρ) at the bond critical point (BCP) between the hydrogen and acceptor atoms. Higher values suggest a stronger interaction. | Quantum Theory of Atoms in Molecules (QTAIM) |

| Stabilization Energy (E(2)) | The energy of hyperconjugative interaction between the lone pair of the acceptor and the antibonding orbital of the D-H bond. | Natural Bond Orbital (NBO) Analysis |

This table represents typical parameters and methods used in the computational study of intramolecular hydrogen bonds. The values would be specific to the molecule under investigation.

For this compound, a likely intramolecular hydrogen bond could form between the carboxylic acid proton (donor) and the lone pair of the nitrogen atom in the benzylamino group (acceptor), or the oxygen of the carbonyl (acceptor) and the N-H proton of the amino group. The formation of such bonds would lead to pseudo-cyclic structures, restricting the conformational freedom of the molecule and stabilizing a folded conformation over an extended one.

Molecular Dynamics Simulations to Explore Conformational Space

While quantum mechanical calculations can provide detailed information about a few stable conformers, Molecular Dynamics (MD) simulations offer a powerful approach to explore the broader conformational space of a molecule over time. nih.gov MD simulations model the movements of atoms and molecules based on a force field, which is a set of empirical energy functions. acs.org This technique allows for the observation of conformational transitions and the characterization of the dynamic equilibrium between different states. researchgate.net

For a molecule like this compound, an unrestrained MD simulation in a suitable solvent (e.g., water or methanol) would reveal the accessible dihedral angles of the molecular backbone and the dynamics of the phenyl and benzyl side chains. nih.gov The simulation trajectory provides a large ensemble of conformations, from which the relative populations of different conformational states can be determined.

Key insights that can be gained from MD simulations include:

Dominant Conformations: By analyzing the trajectory, one can identify the most frequently occurring conformations in solution.

Conformational Transitions: The simulations can show the pathways and timescales for transitions between different stable conformations.

Solvent Effects: MD simulations explicitly include solvent molecules, allowing for the study of how interactions with the solvent influence conformational preferences.

Hydrogen Bond Dynamics: The formation and breaking of both intramolecular and intermolecular hydrogen bonds can be monitored throughout the simulation, providing insights into their persistence and role in conformational stability.

Table 2: Representative Data from a Hypothetical Molecular Dynamics Simulation

| Dihedral Angle | Description | Predominant Angle Range (degrees) |

| τ1 (Cα-Cβ-N-Cbz) | Rotation around the Cβ-N bond | -150 to -170 and 50 to 70 |

| τ2 (C-Cα-Cβ-N) | Rotation around the Cα-Cβ bond | -80 to -60 and 160 to 180 |

| τ3 (O=C-Cα-Cβ) | Rotation around the C-Cα bond | -40 to -20 and 140 to 160 |

This table is illustrative and represents the type of data that could be generated from an MD simulation to characterize the conformational preferences of the molecular backbone. Cα refers to the carbon of the carboxylic acid, Cβ is the chiral center, and Cbz is the benzylic carbon.

The results from MD simulations can be used to generate a comprehensive picture of the molecule's dynamic behavior, which is often more representative of its state in solution than a static picture of a single lowest-energy conformer. researchgate.net The conformational ensemble obtained from MD can be crucial for understanding how the molecule interacts with biological targets, as it may adopt a specific, less populated conformation upon binding. acs.org The reorientation dynamics of aromatic side chains, such as the phenyl and benzyl groups in this molecule, are also a key aspect that can be analyzed through MD simulations. acs.org

Computational Chemistry and Molecular Modeling Studies of 3 Benzylamino 3 Phenylpropanoic Acid

Molecular Docking for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for predicting the binding affinity and mode of action of a potential drug candidate with its biological target.

In the absence of direct docking studies on 3-(Benzylamino)-3-phenylpropanoic acid, research on structurally similar compounds can provide valuable insights. For instance, a study on a Schiff base derived from L-phenylalanine, specifically 2-((2,4-dihydroxybenzylidene) amino)-3-phenylpropanoic acid, utilized molecular docking to explore its biological activity. This analogous compound was docked against several protein targets to elucidate its binding mechanism. The study revealed good binding affinity scores against multiple targets, suggesting potential inhibitory action. tandfonline.com

Another relevant study focused on derivatives of 2-(3-benzoylphenyl) propanoic acid, which were docked into the active sites of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and various matrix metalloproteinases (MMPs). nih.govresearchgate.net These proteins are common targets for anti-inflammatory and anticancer agents. The docking studies for these derivatives identified key interactions, such as hydrogen bonding and π-π interactions, within the enzyme active sites, which are crucial for their inhibitory activity. nih.gov For this compound, similar interactions would be expected, with the carboxylic acid group likely forming hydrogen bonds and the two phenyl rings participating in hydrophobic and π-stacking interactions within a receptor's binding pocket.

Table 1: Illustrative Molecular Docking Results for an Analogous Phenylpropanoic Acid Derivative (Note: This data is for 2-((2,4-dihydroxybenzylidene) amino)-3-phenylpropanoic acid, a structural analog, as specific data for this compound is not available.)

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Interacting Residues (Illustrative) |

| 1HSK | Negative Value Reported | Not Specified |

| 1XCW | Negative Value Reported | Not Specified |

| 3K0K | Negative Value Reported | Not Specified |

| 3FDN | Negative Value Reported | Not Specified |

| 3GEY | Negative Value Reported | Not Specified |

| Data derived from a study on a structurally related Schiff base of L-phenyl alanine (B10760859). tandfonline.com |

Computational docking is instrumental in understanding Structure-Activity Relationships (SAR). By comparing the docking scores and binding modes of a series of related compounds, researchers can identify which structural features are essential for biological activity. For example, in the study of 2-(3-benzoylphenyl) propanoic acid derivatives, docking results helped to explain the observed differences in anti-inflammatory activity between the synthesized compounds. nih.gov The analysis of docking poses can reveal that the addition or modification of a specific functional group leads to a more favorable interaction with the target, thus enhancing activity. For this compound, SAR studies would likely explore how substitutions on the phenyl or benzyl (B1604629) rings affect binding affinity. For instance, adding hydrogen bond donors or acceptors could enhance interactions with specific residues in a binding site, leading to improved potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

A QSAR study conducted on a series of meta-substituted phenyl propanoic acids as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ) provides a relevant example. researchgate.netresearchgate.net In this study, various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) were calculated for each compound and correlated with their measured biological activity. The resulting QSAR model was statistically significant, indicating its ability to predict the activity of new compounds in the same class. researchgate.netresearchgate.net

The study on the L-phenylalanine derived Schiff base, 2-((2,4-dihydroxybenzylidene) amino)-3-phenylpropanoic acid, also included a theoretical QSAR analysis to support its experimental biological findings. tandfonline.com For this compound, a QSAR model could be developed by synthesizing a series of derivatives with varied substituents on the aromatic rings and measuring their activity against a specific biological target. The model could then be used to predict the activity of unsynthesized compounds, thereby guiding the design of more potent analogs.

Table 2: Statistical Parameters for a Representative QSAR Model of Meta-Substituted Phenyl Propanoic Acids (Note: This data is for a different series of phenyl propanoic acids, as specific data for this compound is not available.)

| Parameter | Value | Description |

| r² (Correlation Coefficient) | 0.9393 | A measure of the goodness of fit of the model. |

| q² (Cross-validated r²) | 0.8718 | A measure of the predictive ability of the model (internal validation). |

| F-test | 77.3249 | A statistical test to assess the significance of the model. |

| Data derived from a QSAR study on meta-substituted phenyl propanoic acids as PPARγ agonists. researchgate.netresearchgate.net |

Advanced Theoretical Calculations for Reactivity and Mechanism

Advanced theoretical calculations, often based on quantum mechanics, can provide deep insights into the electronic structure, reactivity, and potential reaction mechanisms of a molecule.

Natural Bond Orbital (NBO) analysis is a method for studying charge transfer, hyperconjugative interactions, and bond properties in a molecule. It provides a localized picture of the electronic structure, which is often more intuitive for chemists than the delocalized molecular orbitals. An NBO analysis of this compound would reveal the nature of the key chemical bonds (e.g., C-N, C-C, C=O) and the delocalization of electron density from lone pairs into antibonding orbitals. These interactions, known as hyperconjugation, are crucial for understanding molecular stability and reactivity. For instance, analysis of aminobenzylnaphthols, which share some structural motifs, involved calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The distribution of these frontier orbitals indicates the likely sites for nucleophilic and electrophilic attack, respectively. In this compound, the lone pair on the nitrogen atom and the π-systems of the phenyl rings would be key areas of interest in an NBO analysis. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions like hydrogen bonding and electrostatic interactions. The MEP map displays regions of negative potential (typically shown in red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For a molecule like this compound, an MEP map would likely show a region of high negative potential around the carboxylic acid group, particularly the oxygen atoms, making it a prime site for hydrogen bonding or interaction with positive ions. researchgate.netwikimedia.org The regions around the aromatic rings would exhibit a more complex potential, with the faces of the rings being slightly negative due to the π-electron cloud. wikimedia.org The amine hydrogen would show a region of positive potential. Studies on aminobenzylnaphthols have used MEP analysis to explore reactivity and molecular bonding patterns. mdpi.com Such maps are critical for understanding ligand-receptor recognition, as they highlight the electrostatic complementarity necessary for stable binding.

Based on a comprehensive search of available scientific literature, there are currently no specific computational chemistry or molecular modeling studies focused on the supramolecular interactions and complex formation of this compound.

The structural features of this compound, such as its carboxylic acid group, secondary amine, and two phenyl rings, suggest a theoretical capacity for various supramolecular interactions. These could include hydrogen bonding via the carboxyl and amino groups, as well as π-π stacking and C-H···π interactions involving the aromatic rings. Such interactions are fundamental in crystal engineering, molecular recognition, and the formation of larger molecular assemblies.

However, without dedicated research and peer-reviewed publications on this specific compound, any discussion of its supramolecular behavior remains speculative. Detailed computational analyses, such as Density Functional Theory (DFT) calculations to determine interaction energies, Quantum Theory of Atoms in Molecules (QTAIM) to characterize non-covalent bonds, or molecular dynamics simulations to model complex formation, have not been reported for this compound.

Consequently, data tables detailing interaction energies, geometric parameters of complexes, or potential host-guest chemistry involving this molecule cannot be provided. The scientific community has not yet published the specific research required to fulfill the detailed outline of this topic. Further experimental and computational investigation is needed to elucidate the supramolecular chemistry of this compound.

Mechanistic Investigations of Biological Activities Attributed to 3 Benzylamino 3 Phenylpropanoic Acid Derivatives

Enzyme Inhibition Mechanisms (in vitro)

Extensive searches of scientific databases have not yielded any studies reporting the inhibitory activity of 3-(Benzylamino)-3-phenylpropanoic acid or its derivatives on the following enzymes:

Aminopeptidase N (APN) Inhibition and Zinc Chelation

No published research was found that investigates the potential of this compound derivatives to inhibit Aminopeptidase N or to act as zinc chelating agents in this context.

DNA Gyrase and Topoisomerase IV Inhibition

There are no available studies on the effects of this compound derivatives on the activity of bacterial DNA gyrase or topoisomerase IV.

Lipoxygenase (LOX) Inhibition

No data is available to suggest that this compound derivatives have been evaluated as inhibitors of Lipoxygenase.

Peptide Deformylase (PDF) Inhibition

There is no research documenting the inhibitory effects of this compound derivatives against Peptide Deformylase.

Receptor Binding and Modulation (in vitro)

Similarly, a thorough literature search found no in vitro studies on the binding and modulation of any specific receptors by this compound or its derivatives.

Due to the absence of research in these specific areas for the requested compound, no data tables or detailed research findings can be provided.

B1 Receptor Antagonism

The bradykinin (B550075) B1 receptor, a G-protein coupled receptor, is typically upregulated during inflammation and plays a role in chronic pain and inflammation. Derivatives of 3-amino-3-phenylpropanoic acid have been developed as potent and selective antagonists for this receptor. These antagonists function by competitively binding to the B1 receptor, thereby preventing the binding of its natural agonist, des-Arg9-bradykinin. This blockade inhibits the downstream signaling cascade that leads to the physiological effects of inflammation and pain. The development of these antagonists has been guided by the structure of the natural agonist, with the β-amino acid scaffold serving as a peptidomimetic base.

Integrin Receptor Antagonism

Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion. Specific integrins, such as αvβ3, are key players in processes like angiogenesis and tumor metastasis. The tripeptide sequence Arg-Gly-Asp (RGD) is a common recognition motif for many integrins. Derivatives of this compound have been incorporated into peptidomimetics designed to act as RGD mimetics. By mimicking the spatial arrangement and chemical properties of the RGD sequence, these compounds can bind to the RGD-binding site on integrin receptors. This competitive binding blocks the natural ligands from accessing the receptor, thereby inhibiting integrin-mediated cell adhesion and downstream signaling pathways.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that are critical regulators of lipid and glucose metabolism. Certain β-amino acid derivatives have been identified as agonists for PPARs, particularly PPARα and PPARγ. While the precise binding mode of this compound itself is not extensively detailed, analogous structures are known to function as partial agonists. They bind to the ligand-binding domain (LBD) of the PPAR, inducing a conformational change that facilitates the recruitment of coactivator proteins. This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs), leading to the transcriptional regulation of target genes involved in energy metabolism.

General Mechanistic Biological Studies (in vitro)

Beyond specific receptor targets, the broader biological impact of this compound derivatives has been explored through various in vitro assays.

Influence on Enzyme Activity and Metabolic Pathways

In vitro studies have shown that β-amino acids can influence various enzymatic processes. For example, they can act as building blocks for the synthesis of β-peptides, which are resistant to proteolytic degradation by common proteases. This inherent stability makes them valuable tools for designing enzyme-resistant bioactive peptides. Furthermore, specific derivatives have been investigated for their ability to inhibit enzymes involved in metabolic pathways. For instance, compounds with a similar backbone have been evaluated as inhibitors of β-secretase (BACE1), an enzyme implicated in Alzheimer's disease.

Structure-Function Relationship Studies in Medicinal Chemistry

The therapeutic potential of the this compound scaffold has been extensively explored through medicinal chemistry, leading to detailed structure-function relationship (SFR) insights. These studies systematically modify different parts of the molecule—the phenyl ring, the benzyl (B1604629) group, the carboxylic acid, and the amino group—to understand their contribution to biological activity.

Key findings from these studies indicate:

Substitution on the Phenyl Ring: The electronic and steric properties of substituents on the 3-phenyl group can significantly impact binding affinity and selectivity for various receptors.

Modifications of the Benzyl Group: Altering the benzyl group can modulate the compound's lipophilicity and steric bulk, which in turn affects its pharmacokinetic properties and target engagement.

The Carboxylic Acid Moiety: This group is often crucial for interacting with positively charged residues (like arginine or lysine) in the binding pockets of target proteins. Esterification or amidation of this group can be used to create prodrugs or to fine-tune activity.

Table 2: Summary of Structure-Function Relationships

| Molecular Moiety | Modification | Impact on Biological Activity | Target Class |

|---|---|---|---|

| 3-Phenyl Group | Introduction of electron-withdrawing groups | Increased potency | HCV NS5B Polymerase |

| Benzylamino Group | N-alkylation | Altered selectivity | B1 Receptor |

| Carboxylic Acid | Conversion to ester | Prodrug potential, altered cell permeability | General |

| β-Amino Acid Backbone | Constraining conformation | Enhanced binding affinity | Integrin Receptors |

Studies on Neuroprotective Mechanisms

Derivatives of β-amino acids, the structural class to which this compound belongs, have been investigated for their potential neuroprotective effects. Research into the mechanisms of action suggests that these compounds may confer protection to neural cells through a variety of pathways, primarily centered on mitigating oxidative stress and inflammation, which are key drivers in the pathogenesis of neurodegenerative diseases. nih.govnih.gov

Bioactive compounds, including amino acid derivatives, can play significant roles in the regenerative processes and plasticity of brain tissue. nih.gov The neuroprotective mechanisms often involve the modulation of critical signaling pathways. For instance, some compounds have been shown to regulate pathways like the PI3K/Akt/GSK3β signaling pathway, which is involved in cell survival and apoptosis. nih.gov Activation of the NF-κB signaling pathway is often associated with inflammation and apoptosis; compounds that down-regulate this pathway can exhibit anti-inflammatory and anti-apoptotic effects, thereby protecting neurons. nih.gov

A primary mechanism of neuroprotection is the reduction of oxidative stress. nih.govnih.gov Systemic administration of neurotoxins like 3-nitropropionic acid (3-NP) can induce Huntington's disease-like symptoms in animal models by triggering oxidative stress and mitochondrial dysfunction. nih.govnih.gov Studies on compounds with neuroprotective potential in these models have demonstrated an ability to restore the levels of endogenous antioxidant enzymes such as catalase and superoxide (B77818) dismutase, and reduce markers of lipid peroxidation. nih.govnih.gov This antioxidant activity helps to preserve neuronal integrity and function.

Furthermore, certain synthetic derivatives have been designed to act on specific receptors in the nervous system. For example, selective CB2 receptor agonists have been developed with potent anti-inflammatory and neuroprotective properties. These compounds have been shown to reduce reactive oxygen species (ROS) and caspase levels in vitro, indicating a mitigation of oxidative stress and apoptosis. acs.org In neuron-like cell models, they can preserve neurite complexity in a receptor-dependent manner. acs.org Phenolic acids, which share some structural similarities with derivatives of phenylpropanoic acid, have been shown to accumulate in brain tissue and exert neuroprotective effects by ameliorating neuroinflammation, apoptosis, and glutamate-induced toxicity. mdpi.com

Table 1: Investigated Neuroprotective Mechanisms of Related Compounds

| Compound Class/Example | Investigated Mechanism | Model System | Key Findings | Reference(s) |

|---|---|---|---|---|

| Natural Antioxidants (e.g., Myrtenal, α-lipoic acid) | Reduction of oxidative stress | 6-OHDA-induced rat model of Parkinson's disease | Decreased lipid peroxidation; restored catalase activity and dopamine (B1211576) levels. | nih.gov |

| Silymarin | Antioxidant and anti-inflammatory | 3-NPA-induced rat model of Huntington's disease | Mitigated behavioral and biochemical alterations; reduced oxidative stress markers. | nih.gov |

| Mangiferin | Antioxidant and anti-inflammatory | 3-NP-induced rat model of Huntington's disease | Alleviated cognitive and motor deficits; reduced brain malondialdehyde levels and pro-inflammatory markers. | nih.gov |

| Quercetin | Modulation of signaling pathways | Transgenic mouse models of neurodegeneration | Regulated PI3K/Akt/GSK3β and NF-κB p65 pathways; inhibited apoptosis. | nih.gov |

| Biased CB2 Agonists | Receptor-mediated neuroprotection | Mouse primary neuronal assays | Reduced ROS and caspase levels; preserved neurite complexity. | acs.org |

| Phenolic Acids | Accumulation in brain tissue, antioxidant | Rat models | Ameliorated neuroinflammation, apoptosis, and glutamate-induced toxicity. | mdpi.com |

Investigations into Anti-inflammatory Mechanisms

The anti-inflammatory properties of arylpropanoic acid derivatives are well-documented, with many nonsteroidal anti-inflammatory drugs (NSAIDs) belonging to this class. humanjournals.com Mechanistic investigations into related compounds, including derivatives of this compound, focus on their ability to modulate key inflammatory pathways. A primary mechanism of action for many anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), key mediators of inflammation, pain, and fever. nih.govresearchgate.net

Studies on various propanoic acid derivatives have demonstrated potent inhibitory activity against COX enzymes. nih.gov Beyond the COX pathway, some compounds also exhibit inhibitory effects on the lipoxygenase (LOX) pathway, which is responsible for the production of leukotrienes, another class of inflammatory mediators. nih.gov By inhibiting these enzymes, these derivatives can effectively reduce the production of pro-inflammatory molecules.

Further mechanistic insights point to the modulation of cellular signaling cascades involved in inflammation. The PI3K-AKT pathway is a crucial regulator of the inflammatory response. frontiersin.org Some derivatives have been shown to exert their anti-inflammatory effects by suppressing this pathway. The activation of PI3K-AKT can lead to the downstream activation of NF-κB, a transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines like IL-6 and IL-1β, and enzymes such as inducible nitric oxide synthase (iNOS) and COX-2. frontiersin.orgnih.gov By inhibiting the PI3K-AKT/NF-κB signaling axis, certain compounds can significantly reduce the expression of these inflammatory mediators. frontiersin.orgnih.govresearchgate.net

For example, betaine, a derivative of the amino acid glycine, is known to inhibit NF-κB activity and the activation of the NLRP3 inflammasome, thereby reducing inflammation. nih.govresearchgate.net Similarly, studies on 3-benzoyl-propionic acid have shown a marked reduction in cell migration and levels of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in experimental models. researchgate.net Research on 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid also demonstrated significant anti-inflammatory activity in carrageenan-induced inflammation models. nih.gov These findings collectively suggest that derivatives of 3-phenylpropanoic acid can interfere with multiple targets in the inflammatory cascade.

Table 2: Anti-inflammatory Mechanisms of Propanoic Acid Derivatives and Related Compounds

| Compound/Derivative Class | Mechanism of Action | Key Targets/Pathways | Experimental Findings | Reference(s) |

|---|---|---|---|---|

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivatives | Enzyme Inhibition | COX-1, COX-2, 5-LOX | Potent IC50 values in in vitro enzyme assays. | nih.gov |

| Baicalin Butyl Ester | Signaling Pathway Suppression | PI3K-AKT, NF-κB | Suppressed expression of NO, COX-2, IL-6, IL-1β, and iNOS. | frontiersin.org |

| Betaine | Signaling Pathway Inhibition | NF-κB, NLRP3 inflammasome | Ameliorates sulfur amino acid metabolism against oxidative stress; inhibits NF-κB. | nih.govresearchgate.net |

| 3-Benzoyl-propionic acid | Reduction of Inflammatory Mediators | Cell migration, NO, PGE2 | Intense anti-inflammatory activity in vitro and in vivo. | researchgate.net |

| Arylpropionic Acid Derivatives | Enzyme Inhibition | COX-1, COX-2 | Basis for many NSAIDs; enhanced activity and reduced side effects with derivatization. | humanjournals.com |

Antibacterial and Antifungal Action at a Mechanistic Level

β-amino acids and their derivatives have emerged as a promising class of antimicrobial agents, often acting as structural analogs of intermediates in various microbial biosynthetic pathways. nih.govhilarispublisher.comresearchgate.net Their mechanisms of action are diverse, frequently targeting essential cellular processes in bacteria and fungi.

A primary target for many amino acid-based antibacterial agents is the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall. nih.gov Specific enzymes in this pathway, such as alanine (B10760859) racemase (Alr), which converts L-alanine to D-alanine, and D-Ala-D-Ala ligase, are attractive targets. nih.gov Some β,γ-unsaturated amino acids, for example, have been shown to be effective inhibitors of alanine racemase, thereby disrupting cell wall synthesis and exhibiting activity against Gram-positive bacteria. nih.gov

Another key mechanism involves the disruption of the microbial cell membrane. nih.gov Certain antimicrobial peptides and other compounds can interact with the negatively charged components of bacterial or fungal membranes, leading to membrane destabilization, pore formation, and ultimately, cell lysis. nih.govacs.org

For fungi, a common mechanism of action involves interfering with the synthesis or integrity of the fungal cell membrane, in which ergosterol (B1671047) is the predominant sterol component. nih.gov While not directly studied for this compound, many antifungal agents target enzymes in the ergosterol biosynthesis pathway. nih.gov Additionally, components unique to the fungal cell wall, such as β-glucans and chitin, represent selective targets for antifungal compounds. nih.gov Studies on cispentacin, an alicyclic β-amino acid, have shown that the primary amino and carboxylic acid groups are essential for its potent antifungal activity against Candida albicans, suggesting a specific interaction with a fungal target. mmsl.cz

Recent studies on synthetic 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated structure-dependent, broad-spectrum antimicrobial activity against multidrug-resistant ESKAPE pathogens and Candida species, including Candida auris. mdpi.com Hydrazone derivatives containing heterocyclic substituents were particularly potent, indicating that specific structural modifications can significantly enhance antimicrobial efficacy. mdpi.com Similarly, synthetic tricyclic flavonoids have shown strong antibacterial activity, particularly against Staphylococcus aureus, and good antifungal properties against Candida parapsilosis. mdpi.com The mechanism for some natural compounds involves the inhibition of key bacterial enzymes, such as penicillin-binding protein 2a in MRSA, which is critical for its resistance to β-lactam antibiotics. mdpi.com

Table 3: Mechanisms of Antimicrobial Action for β-Amino Acid Derivatives and Related Structures

| Compound Class/Example | Organism(s) | Mechanism of Action | Specific Target/Process | Reference(s) |

|---|---|---|---|---|

| β,γ-Unsaturated amino acids | Gram-positive bacteria | Enzyme Inhibition | Alanine racemase (Alr) | nih.gov |

| Cispentacin | Candida albicans | Unknown, requires specific functional groups | Carboxyl and primary amino groups are essential for activity. | mmsl.cz |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | ESKAPE pathogens, Candida spp. | Structure-dependent | Broad-spectrum activity against multidrug-resistant strains. | mdpi.com |

| Thiodiketopiperazine derivatives | S. aureus, S. pyogenes | Inhibition of Biofilm Formation | Inhibition of transcription/translation processes. | mdpi.com |

| Antimicrobial Peptides (AMPs) | Bacteria, Fungi | Cell Membrane Disruption, Inhibition of Cell Wall Synthesis | Interaction with membrane lipids, inhibition of β-(1,3)-glucan synthase. | nih.gov |

Anticancer Mechanisms

The structural versatility of β-amino acid derivatives allows them to interact with diverse biological targets implicated in cancer progression. mdpi.commdpi.com Mechanistic studies have revealed that their anticancer effects can be mediated through various pathways, including the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways.